molecular formula C10H22N2O B1526800 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine CAS No. 1248926-25-1

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Cat. No.: B1526800
CAS No.: 1248926-25-1
M. Wt: 186.29 g/mol
InChI Key: DIQIGODADKVZEQ-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine is a piperidine derivative characterized by a propan-2-yloxyethyl side chain at position 1 and an amine group at position 4 of the piperidine ring. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.32 g/mol (calculated based on structural analogs in ). The compound’s isopropyl ether group enhances lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-(2-propan-2-yloxyethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9(2)13-8-7-12-5-3-10(11)4-6-12/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQIGODADKVZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248926-25-1
Record name 1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine
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Biological Activity

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine, also known as Isopropylpiperidin-4-amine, is a compound with the molecular formula C₁₀H₂₂N₂O and a molecular weight of approximately 186.29 g/mol. This compound features a piperidine ring substituted with an alkyl ether group, contributing to its unique properties and potential biological activities. Its structure allows for various interactions with biological targets, particularly in pharmacological contexts.

The compound is characterized by:

  • Piperidine Ring : A common scaffold in biologically active molecules.
  • Alkyl Ether Group : The propan-2-yloxy group influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound may interact with various receptors in the central nervous system, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders and other conditions influenced by amine pathways.

Potential Biological Targets

  • Serotonin Receptors : Compounds similar to this compound often exhibit binding affinity for serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.
  • Dopamine Receptors : Given the structural similarities to other piperidine derivatives, this compound may also interact with dopamine receptors, influencing reward pathways and motor control.

In Vitro Studies

Recent studies have focused on the pharmacological evaluation of piperidine derivatives, including this compound. For instance:

  • Inhibition Profiles : In vitro assays have shown that compounds with similar structures can inhibit IL-1β secretion in human monocyte-derived macrophages, indicating anti-inflammatory properties .
CompoundActivityReference
This compoundPotential interaction with serotonin/dopamine receptors
Analog AIL-1β inhibition
Analog BAntinociceptive activity

Case Studies

A study published in Current Medicinal Chemistry explored the synthesis and evaluation of piperidine derivatives for their ability to act as inhibitors of p38 MAP kinase. This pathway is significant in inflammatory responses and cancer proliferation:

  • Results : Compounds demonstrated varying degrees of inhibitory action against p38 MAP kinase, suggesting that similar piperidine structures could be developed into therapeutic agents targeting inflammation and cancer .

The biological activity of this compound may be attributed to:

  • Receptor Binding : The piperidine moiety facilitates interactions with specific receptor sites, enhancing binding affinity.
  • Nucleophilic Substitution : The nitrogen atom in the piperidine ring can participate in nucleophilic reactions, potentially leading to diverse biological effects.

Scientific Research Applications

Pharmacological Studies

Research indicates that 1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine may interact with several biological targets, particularly within the central nervous system. Compounds structurally similar to this compound have shown binding affinities for serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.

Key Findings:

  • Binding Affinity: Preliminary studies suggest that compounds with similar structures exhibit significant interactions with neurotransmitter receptors, which could inform future pharmacodynamics research.
  • Therapeutic Potential: The compound's unique structure may allow it to serve as a lead compound for developing new therapeutic agents targeting neurological conditions influenced by amine pathways.

Neurological Disorders

The potential of this compound as a therapeutic agent is particularly promising in the context of neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further investigation in drug development aimed at conditions like depression and anxiety.

Cancer Therapy

Recent studies have explored piperidine derivatives for their anticancer properties. For instance, compounds derived from piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be further investigated for similar applications .

Alzheimer’s Disease

Piperidine derivatives are also being studied for their potential in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Given its structural characteristics, this compound may exhibit similar enzyme inhibition properties, making it a candidate for dual-targeting strategies in Alzheimer's therapy .

Comparison with Similar Compounds

Key Observations :

  • The propan-2-yloxyethyl group in the target compound provides moderate lipophilicity (logP ~1.8–2.2, estimated from analogs in ), comparable to 4-methoxyphenylethyl derivatives (logP = 1.86, ).
  • Bulkier aromatic substituents (e.g., dihydrobenzofuran, naphthyridine) significantly increase molecular weight and may enhance target binding through π-π stacking or hydrogen bonding .

Key Observations :

  • The naphthyridine derivative (9) demonstrates potent antibacterial activity, attributed to its ability to disrupt bacterial DNA topology .
  • Dihydrobenzofuran analog (4) shows high affinity for serotonin and adrenergic receptors, making it a candidate for neuropsychiatric disorders .
  • The absence of activity data for the target compound () highlights a research gap compared to its functionalized analogs.

Physicochemical and Pharmacokinetic Properties

Property This compound 1-(2-(4-Methoxyphenyl)ethyl)piperidin-4-amine 1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine
logP ~1.8–2.2 (estimated) 1.86 ~2.5 (estimated)
Water Solubility Moderate (isopropyl ether) Low (aromatic hydrophobicity) Very low (indole hydrophobicity)
Metabolic Stability Susceptible to oxidative cleavage Stable (methoxy group resists metabolism) Moderate (CYP450-mediated indole oxidation)

Supporting Data :

  • The methoxyphenyl analog () has higher metabolic stability due to the electron-donating methoxy group, which slows oxidative degradation.
  • Indole derivatives () may exhibit shorter half-lives due to CYP450 interactions .

Key Observations :

  • Reductive amination is a common method for piperidin-4-amine derivatives, yielding moderate-to-high purity (61–98%) .
  • The target compound’s discontinued status () may correlate with synthetic challenges, such as isolating the isopropyl ether side chain without side reactions.

Preparation Methods

Procedure Highlights

  • Reagents and Conditions: The alkylation reaction is performed in a PTFE jar with stainless steel balls, using a slight excess of the alkylating agent (e.g., epichlorohydrin or an isopropoxyethyl halide) and potassium carbonate as a base.
  • Reaction Time: Milling times are significantly reduced (e.g., 5.5 hours total for multi-step synthesis).
  • Workup: Simple extraction with ethyl acetate and aqueous washes (KHSO4, NaCl) are sufficient; no chromatographic purification is required.
  • Yield: Overall yields can reach up to 64% for multi-step syntheses of related compounds.

Advantages

  • Reduction in toxic solvent use.
  • Decreased formation of byproducts.
  • Simplified purification process.
  • Improved sustainability metrics such as lower E factor and higher Ecoscale scores.
Parameter Mechanochemical Method Traditional Thermal Method
Overall Yield (%) 64 34
Total Reaction Time (h) 5.5 60
Solvent Use Minimal Significant
Purification Simple extraction Chromatography required
Byproduct Formation Low Higher

Table 1: Comparison of Mechanochemical vs Traditional Methods for Piperidine Derivative Synthesis

Solution-Phase Synthesis

The classical synthesis involves multi-step organic reactions:

Alkylation of Piperidin-4-amine

  • The piperidin-4-amine is reacted with an appropriate alkyl halide bearing the isopropoxyethyl group.
  • Sodium hydride or potassium carbonate is used as a base to deprotonate the amine, facilitating nucleophilic substitution.
  • Solvents such as ethanol or tetrahydrofuran (THF) are commonly employed.

Protection and Deprotection Strategies

  • Protecting groups like tert-butyl carbamates (Boc) are often introduced to mask the amine during etherification.
  • After alkylation, Boc groups are removed under acidic conditions to yield the free amine.

Reductive Amination

  • For derivatives involving additional functional groups, reductive amination using lithium aluminum hydride (LiAlH4) or sodium cyanoborohydride is used to reduce amides or imines to amines.

Etherification

  • Mitsunobu reaction or Williamson ether synthesis can be used to introduce the isopropoxyethyl moiety onto the piperidine ring.

Representative Synthetic Scheme

A typical synthetic route adapted from related piperidine ether syntheses is summarized below:

  • Starting Material: Piperidin-4-amine or its Boc-protected derivative.
  • Alkylation: Reaction with 2-(propan-2-yloxy)ethyl halide in the presence of base.
  • Deprotection: Removal of Boc group under acidic conditions.
  • Purification: Extraction and crystallization to isolate the final compound.

Research Findings and Optimization

  • Yield Optimization: Using mechanochemical methods improves yields by nearly double compared to solution-phase synthesis.
  • Reaction Time: Milling reduces reaction time from days to hours.
  • Purity: The final product can be obtained in high purity without chromatographic steps.
  • Scalability: Mechanochemical synthesis is scalable and environmentally friendly.

Summary Table of Preparation Methods

Step Mechanochemical Approach Solution-Phase Approach
Alkylation Milling with slight excess alkylating agent Stirring with alkyl halide and base in solvent
Reaction Time Minutes to hours (e.g., 1–5 min per step) Hours to days
Purification Simple extraction, no chromatography Often requires chromatographic purification
Yield Up to 64% overall Typically 30–40% overall
Environmental Impact Low solvent use, greener process Higher solvent use, more waste
Equipment Ball mill, PTFE jars, stainless steel balls Standard glassware, reflux setups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine
Reactant of Route 2
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1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

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